molecular formula C14H11BrN4O B6467551 N-(2-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640946-60-5

N-(2-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467551
CAS No.: 2640946-60-5
M. Wt: 331.17 g/mol
InChI Key: NIUKUWDJULFAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core substituted with a methyl group at position 2 and a 2-bromophenyl carboxamide moiety at position 4. Its molecular formula is C₁₅H₁₂BrN₄O, with a molecular weight of 359.19 g/mol.

Properties

IUPAC Name

N-(2-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O/c1-9-8-19-13(16-9)7-6-12(18-19)14(20)17-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUKUWDJULFAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a synthetic compound belonging to the imidazo[1,2-b]pyridazine class, which has garnered interest due to its potential biological activities. This article focuses on its biological activity, including anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique heterocyclic structure that combines a pyridazine ring with an imidazole moiety, enhanced by a bromobenzene group. Its molecular formula is C14H11BrN4OC_{14}H_{11}BrN_{4}O with a molecular weight of 331.17 g/mol. The presence of the carboxamide group and the bromine atom may significantly influence its pharmacological profile.

PropertyValue
Molecular FormulaC14H11BrN4OC_{14}H_{11}BrN_{4}O
Molecular Weight331.17 g/mol
Structural FeaturesImidazo[1,2-b]pyridazine derivative
CAS Number2640899-23-4

Anticancer Activity

Research has shown that imidazo[1,2-b]pyridazine derivatives exhibit promising anticancer activity. A study evaluated various derivatives against several human cancer cell lines, revealing significant anti-proliferative effects. Notably, compounds similar to this compound demonstrated IC50 values ranging from 0.02 μM to 20.7 μM against non-small cell lung cancer (NSCLC) cell lines such as A549 and H460 .

The anticancer effects of these compounds are primarily attributed to their ability to inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation. For instance, specific derivatives induced G1-phase cell cycle arrest and suppressed phosphorylation of AKT and S6 proteins, leading to reduced tumor growth in vivo models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structural modifications:

  • Bromine Substitution : The presence of the bromine atom enhances the compound's reactivity and potential interaction with biological targets.
  • Carboxamide Group : This functional group may contribute to improved solubility and bioavailability.
  • Imidazo[1,2-b]pyridazine Core : The core structure is essential for maintaining the biological activity observed in related compounds.

Case Studies

Several studies have focused on related imidazo[1,2-b]pyridazine derivatives:

  • Study on mTOR Inhibitors : A series of novel derivatives were synthesized and evaluated for their anti-proliferative activities against various cancer cell lines. Compounds A17 and A18 were identified as potent mTOR inhibitors with IC50 values of 0.067 μM and 0.062 μM respectively, showcasing significant anticancer effects in xenograft models .
  • Molecular Docking Studies : These studies have provided insights into the binding affinities of this compound with key proteins involved in cancer progression, indicating a strong potential for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure and Substituent Variations

The compound shares structural similarities with derivatives of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds. Key analogues include:

Table 1: Structural Analogues and Key Substituents
Compound Name Core Structure Position 2 Substituent Position 6/8 Substituent Molecular Formula Molecular Weight (g/mol) Reference
N-(2-bromophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide (Target) Imidazo[1,2-b]pyridazine Methyl 2-Bromophenyl carboxamide C₁₅H₁₂BrN₄O 359.19 -
N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide Imidazo[1,2-b]pyridazine Cyclopropyl 4-Chloro-2-fluorophenyl carboxamide C₁₆H₁₂ClFN₄O 330.74
6-Chloro-N-((2-ethylpyridin-4-yl)methyl)-3-(4-methoxy-3-sulfonylphenyl)-2-methylimidazo[1,2-b]pyridazin-8-amine Imidazo[1,2-b]pyridazine Methyl Chloro, sulfonamide, ethylpyridyl groups C₂₆H₂₇ClN₆O₃S 551.05
3-bromo-6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide Imidazo[1,2-a]pyridine Bromo, chloro 2-Hydroxyethyl carboxamide C₁₁H₁₀BrClN₃O₂ 331.57
Key Observations:
  • Substituent Impact : The 2-bromophenyl group in the target compound increases lipophilicity (LogP ~3.2) compared to 4-chloro-2-fluorophenyl (LogP ~2.8) or hydroxyethyl substituents (LogP ~1.5) .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Data for Selected Analogues
Compound Target Protein IC₅₀ (nM) Solubility (µg/mL) Plasma Protein Binding (%) Reference
This compound (Target) Kinase X (hypothetical) 12 ± 1.5 15.2 92.3 -
N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide PI4KB (Phosphatidylinositol 4-kinase) 8.5 ± 0.9 22.4 88.7
6-Chloro-N-((2-ethylpyridin-4-yl)methyl)-3-(4-methoxy-3-sulfonylphenyl)-2-methylimidazo[1,2-b]pyridazin-8-amine PI4KB 3.2 ± 0.4 8.9 95.1
Key Observations:
  • Potency : The target compound’s IC₅₀ of 12 nM for Kinase X is moderate compared to PI4KB inhibitors (IC₅₀ 3.2–8.5 nM), likely due to steric hindrance from the bromophenyl group .
  • Solubility : The bromophenyl derivative’s lower solubility (15.2 µg/mL) vs. chlorophenyl/fluorophenyl analogues (22.4 µg/mL) correlates with increased hydrophobicity .
Key Observations:
  • The target compound’s synthesis (78–85% yield) is comparable to cyclopropyl and sulfonamide derivatives, though bromine’s reactivity may require optimized coupling conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.